4-(Butylamino)-4-oxobutanoic acid

Description

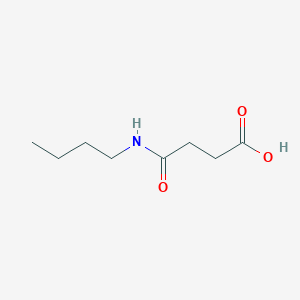

4-(Butylamino)-4-oxobutanoic acid is a succinamic acid derivative characterized by a butylamino group attached to the γ-carbon of a 4-oxobutanoic acid backbone.

Propriétés

IUPAC Name |

4-(butylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQPSULBUGETDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288401 | |

| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-01-3 | |

| Record name | NSC55754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-4-oxobutanoic acid typically involves the reaction of butylamine with succinic anhydride. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or water. The reaction can be summarized as follows:

Succinic anhydride+Butylamine→4-(Butylamino)-4-oxobutanoic acid

The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Butylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 4-(Butylamino)-4-oxobutanoic acid serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound's unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitutions.

Biology

- Enzyme Interactions : Research has indicated that this compound can interact with specific enzymes, potentially influencing metabolic pathways. Its role in amino acid biosynthesis pathways suggests applications in studying metabolic disorders.

- Protein Modifications : It is utilized in studies focusing on post-translational modifications of proteins, which are crucial for understanding cellular functions and disease mechanisms.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain relief and inflammation.

- Cancer Research : The compound is being investigated for its potential anticancer activities, particularly through its effects on cellular signaling pathways involved in tumor growth.

Case Study 1: Enzyme Inhibition

A study explored the inhibition of specific enzymes involved in amino acid metabolism by this compound. The results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic engineering.

Case Study 2: Antiinflammatory Activity

In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in cultured cells. This finding supports its potential use in developing therapeutic agents for inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-(Butylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The butylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The substituent on the amino group at the γ-position significantly influences the compound’s properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Hydrophobicity: Butyl and benzyl groups enhance lipophilicity compared to polar substituents like diethylamino .

- Reactivity : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity at the carbonyl, favoring nucleophilic reactions.

Activité Biologique

4-(Butylamino)-4-oxobutanoic acid, also known as a derivative of succinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a butylamino group attached to a ketone functional group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a butylamino group, contributing to its hydrophobic characteristics, which may enhance membrane permeability and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 173.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not specified |

The biological activity of this compound is hypothesized to involve interaction with various enzymes and receptors. The presence of the butylamino group may allow the compound to engage in hydrogen bonding and hydrophobic interactions, promoting binding to target proteins involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also have similar effects due to structural similarities .

Anticancer Potential

The compound's ability to modulate cellular pathways has been explored in cancer research. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells by affecting signaling pathways related to cell survival and proliferation. This activity is potentially linked to the compound's ability to interfere with protein-protein interactions critical for tumor growth .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. Some studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .

Case Studies

- Antibacterial Activity : In a controlled study, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial viability, particularly among Gram-positive strains, suggesting its potential as an antimicrobial agent .

- Cancer Cell Line Testing : A series of experiments conducted on human cancer cell lines showed that the compound could inhibit cell growth at certain concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotection : A recent study evaluated the neuroprotective effects of related compounds in models of oxidative stress. The findings indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to harmful agents .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-(Butylamino)-4-oxobutanoic acid?

Methodological Answer:

To optimize synthesis, employ nucleophilic substitution of the butylamino group onto a 4-oxobutanoic acid backbone under basic conditions. Key parameters include:

- Stoichiometric control : Use a 1.2:1 molar ratio of butylamine to 4-oxobutanoic acid precursor to minimize side reactions .

- Temperature modulation : Conduct reactions at 60–80°C to balance reactivity and decomposition risks .

- Purification : Isolate the product via recrystallization using ethanol/water mixtures, followed by vacuum drying. Confirm the absence of residual solvents (e.g., methanol) using H NMR (δ 3.68 ppm for methoxy groups if present) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Identify characteristic signals such as δ 2.60–2.80 ppm (methylene protons adjacent to the ketone and amide groups) and δ 9.89 ppm (broad singlet for carboxylic acid proton) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 220 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 217.22 g/mol via ESI-MS) and fragmentation patterns .

Advanced: How can enzyme inhibition studies be designed for this compound derivatives?

Methodological Answer:

- Target Selection : Focus on enzymes like kynurenine 3-hydroxylase (KYN-3-OHase) due to structural similarities with fluorinated analogs showing IC values of 12.5 µM .

- Kinetic Assays : Use fluorometric or spectrophotometric assays to measure inhibition constants () under varying substrate concentrations. Include positive controls (e.g., 4-fluorophenylboronic acid for anticancer activity comparisons) .

- Data Interpretation : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition mechanisms.

Advanced: How should researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, aqueous buffers (pH 2–10), and ethanol. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Analytical Cross-Verification : Combine HPLC with charged aerosol detection (CAD) to quantify solubility without relying on UV-absorbing impurities .

- Thermodynamic Modeling : Calculate Hansen solubility parameters to predict optimal solvents for crystallization or biological assays .

Advanced: What strategies mitigate instability of this compound during long-term storage?

Methodological Answer:

- Condition Optimization : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the amide bond .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track changes via HPLC-UV and H NMR .

- Excipient Use : Stabilize aqueous formulations with 0.1% w/v cyclodextrins to enhance solubility and reduce oxidative degradation .

Advanced: How can derivatization improve the detection of this compound in complex matrices?

Methodological Answer:

- Pre-Column Derivatization : React with 6-methoxy-4-quinolone (6-MOQ) ethyl chloroformate to enhance UV/fluorescence detection in biological samples .

- LC-MS/MS Integration : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) and monitor transitions (e.g., m/z 217 → 154 for quantification) .

Advanced: How to validate conflicting biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Replicate assays in triplicate using standardized cell lines (e.g., HEK293 for neuroprotective studies) .

- Off-Target Profiling : Screen against a panel of 50+ kinases or GPCRs to identify non-specific interactions .

- Meta-Analysis : Compare IC values with structurally related compounds (e.g., 4-(benzylamino)-4-oxobutanoic acid) to contextualize potency trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.